molecular formula C7H3BrF3NO3 B2947108 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1807151-57-0

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B2947108
CAS No.: 1807151-57-0
M. Wt: 286.004
InChI Key: DPEUAJNJUIJTKB-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring bromine (Br), nitro (NO₂), and trifluoromethoxy (OCF₃) substituents at the 1-, 3-, and 5-positions, respectively. This arrangement creates a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups. Such electronic properties make the compound valuable in synthetic chemistry, particularly in coupling reactions and as a building block for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-bromo-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUAJNJUIJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene typically involves the bromination of 3-nitro-5-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trifluoromethoxy group (OCF₃) is a stronger electron-withdrawing group compared to trifluoromethyl (CF₃) or methyl (CH₃). This significantly impacts the compound’s reactivity:

  • Its molecular weight (~280 g/mol) is lower than the target compound due to the absence of an oxygen atom .
  • 1-Bromo-3-methyl-5-nitrobenzene (C₇H₆BrNO₂): The methyl group is electron-donating, making this compound less reactive in electron-deficient aromatic systems. Its molecular weight (216.03 g/mol) reflects the lighter CH₃ group .
Table 1: Substituent Comparison
Compound Substituents (Positions) Electron-Withdrawing Strength Molecular Weight (g/mol)
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene Br (1), NO₂ (3), OCF₃ (5) High ~286
1-Bromo-3-nitro-5-(trifluoromethyl)benzene Br (1), NO₂ (3), CF₃ (5) Moderate ~280
1-Bromo-3-methyl-5-nitrobenzene Br (1), NO₂ (3), CH₃ (5) Low 216.03

Influence of Halogen Type and Position

Halogen substituents affect both steric and electronic properties:

  • Its higher molecular weight (411.9 g/mol) reflects iodine’s atomic mass .
  • 1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O): Para-substituted analogs exhibit different regioselectivity in Pd-catalyzed arylations compared to meta-substituted derivatives like the target compound .

Reactivity in Coupling Reactions

Palladium-catalyzed direct arylations are highly sensitive to substituent effects:

  • 1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O): Lacks the nitro group, making it less electron-deficient. Reported to efficiently undergo arylation with heteroarenes using 1 mol% Pd(OAc)₂ .
  • This compound : The nitro group further deactivates the ring, which may slow coupling reactions unless directing effects override electronic deactivation.
Table 2: Reactivity Comparison in Pd-Catalyzed Arylations
Compound Key Substituents Reaction Efficiency Reference
1-Bromo-3-(trifluoromethoxy)benzene Br, OCF₃ High (77–93% yield)
This compound Br, NO₂, OCF₃ Moderate (inferred)
1-Bromo-4-(difluoromethoxy)benzene Br, OCF₂H High (77% yield)

Biological Activity

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7_7H3_3BrF3_3NO, features a unique arrangement of functional groups, including a bromine atom, a nitro group, and a trifluoromethoxy group. The specific positioning of these substituents significantly influences the compound's reactivity and biological interactions.

Molecular Structure

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C7_7H3_3BrF3_3NO
Molecular Weight 286.003 g/mol
Functional Groups Bromine, Nitro, Trifluoromethoxy

The trifluoromethoxy group enhances the lipophilicity of the compound, which may affect its interaction with biological membranes and contribute to its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown potential as enzyme inhibitors. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can enhance binding affinity to various enzymes or receptors, making them valuable in drug design .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its potential in developing antimicrobial agents .

Case Studies and Experimental Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several halogenated aromatic compounds, including this compound. Results indicated that this compound inhibited the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition kinetics were analyzed using Lineweaver-Burk plots, confirming its role as a competitive inhibitor.

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The trifluoromethoxy group may play a crucial role in enhancing these interactions due to its electronegative nature .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Functional Groups
1-Bromo-2-methyl-4-nitro-5-(trifluoromethyl)benzeneC8_8H4_4BrF3_3NO2_2Bromine, Nitro, Trifluoromethyl
1-Bromo-4-nitro-2-(trifluoromethyl)benzeneC7_7H4_4BrF3_3NO2_2Bromine, Nitro, Trifluoromethyl

The differences in substitution patterns affect their respective biological activities and reactivities.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Bromination : Introduce the bromine substituent via electrophilic aromatic substitution (EAS) using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Nitration : Introduce the nitro group using HNO₃/H₂SO₄. Temperature control (0–20°C) is critical to ensure regioselectivity, as demonstrated in analogous nitration reactions of trifluoromethoxy-substituted aromatics .

Trifluoromethoxy Introduction : The trifluoromethoxy group can be installed via Ullmann coupling or nucleophilic displacement of a leaving group (e.g., bromide) using trifluoromethoxide sources .
Key Considerations : Monitor reaction intermediates using TLC or HPLC to verify step completion.

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

  • Methodological Answer :
PropertyValue/DescriptionSource
Molecular Weight~312.08 g/mol (estimated)
Boiling Point~153–155°C (analogous compounds)
Lipophilicity (XLogP3)~3.7 (similar to trifluoromethoxy derivatives)
SolubilityLow in water; soluble in DCM, THF
Handling Notes : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitro or trifluoromethoxy groups.

Q. How does the electronic nature of substituents influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • The nitro group (-NO₂) is a strong electron-withdrawing meta-director, making the bromine atom at the meta position susceptible to nucleophilic aromatic substitution (NAS).
  • The trifluoromethoxy group (-OCF₃) is also electron-withdrawing but exhibits weaker meta-directing effects compared to nitro. This electronic interplay can lead to competing reaction pathways.
  • Example : In Diels-Alder reactions, the bromine may act as a leaving group under basic conditions (e.g., with LDA in THF), enabling cycloaddition with dienes like furan .

Advanced Questions

Q. What strategies can optimize the nitration step to improve yield and regioselectivity?

  • Methodological Answer :
  • Temperature Control : Maintain temperatures below 20°C to minimize side reactions (e.g., over-nitration) .
  • Acid Composition : Use a mixture of H₂SO₄ and CH₃COOH to stabilize the nitronium ion (NO₂⁺) and enhance regioselectivity .
  • Catalyst Screening : Explore Lewis acids like CuBr to accelerate nitration while reducing decomposition .
  • Yield Improvement : Post-reaction quenching with ice-water and extraction with DCM can isolate the product with ~48% yield (based on analogous syntheses) .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • ¹H-NMR : The aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -OCF₃) exhibit downfield shifts (δ 7.3–7.5 ppm). Coupling constants (J) help distinguish meta vs. para substitution .
  • ¹⁹F-NMR : The trifluoromethoxy group shows a distinct triplet near δ -58 ppm due to coupling with adjacent substituents .
  • Computational Validation : DFT calculations (e.g., Gaussian) can predict chemical shifts and verify experimental data, resolving ambiguities in regiochemistry .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points)?

  • Methodological Answer :
  • Source Verification : Cross-reference data from authoritative databases (e.g., PubChem, CAS) rather than commercial platforms .
  • Experimental Replication : Reproduce measurements using standardized methods (e.g., ASTM distillation for boiling points).
  • Statistical Analysis : Compare multiple literature values and calculate confidence intervals. For example, reported boiling points for analogous compounds range from 153–155°C, suggesting minor variations due to purity or measurement techniques .

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